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Compound of Interest

Compound Name: 1-Phenoxyheptane

Cat. No.: B1655134

An In-depth Technical Guide to 1-Phenoxyheptane: Molecular Structure, Properties, and
Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-phenoxyheptane (C13H200), a
chemical compound belonging to the ether family. It details the molecular structure, chemical
identifiers, and physicochemical properties of the molecule. This document is intended for
researchers, scientists, and professionals in drug development, offering in-depth information on
its synthesis, purification, and characterization. The guide includes detailed experimental
protocols and visual representations of its structure and synthesis workflow to facilitate a
deeper understanding and practical application in a laboratory setting.

Molecular Structure and Formula

1-Phenoxyheptane is an aromatic ether characterized by a heptyl group linked to a phenyl
group through an oxygen atom. The IUPAC name for this compound is 1-phenoxyheptane or
heptoxybenzene.[1][2] The presence of the flexible heptyl chain and the rigid phenyl ring
imparts specific solubility and reactivity characteristics to the molecule.

Chemical Identifiers

A summary of the key chemical identifiers for 1-phenoxyheptane is presented in Table 1. This
data is crucial for substance registration, database searching, and regulatory compliance.
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Identifier Value
IUPAC Name 1-Phenoxyheptane
Synonyms heptoxybenzene, heptyl phenyl ether

Molecular Formula

C13H200[1][3]

Molecular Weight

192.30 g/mol [1][3][4]

CAS Number

32395-96-3[1][3][4]

Canonical SMILES

CCCCCCCOC1=CC=CC=C1[1][3]

InChl

InChl=1S/C13H200/c1-2-3-4-5-9-12-14-13-10-
7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3[1]

INChl Key

VKFMYOVXGQWPHE-UHFFFAOYSA-N[1][3]

Molecular Structure Diagram

The two-dimensional chemical structure of 1-phenoxyheptane is illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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